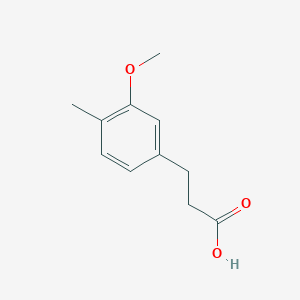

3-(3-Methoxy-4-methylphenyl)propanoic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry standards for aromatic carboxylic acids with multiple substituents. The compound's complete systematic name reflects the positioning of functional groups on the aromatic ring, where the methoxy group occupies the meta position relative to the propanoic acid chain attachment point, while the methyl substituent is located at the para position. This specific substitution pattern creates a unique molecular architecture that distinguishes it from other isomeric forms such as 3-(4-Methoxy-3-methylphenyl)propanoic acid.

The Chemical Abstracts Service registry number for this compound is 67199-60-4, providing unambiguous identification in chemical databases and literature. Alternative nomenclature systems designate this compound as 3-(3-Methoxy-4-methyl-phenyl)-propionic acid, maintaining consistency with traditional naming conventions while preserving structural clarity. The systematic identification also includes the molecular formula C₁₁H₁₄O₃, which accurately represents the elemental composition and enables precise molecular weight calculations.

The compound belongs to the broader class of phenylpropanoic acids, specifically those bearing methoxy and methyl substituents on the aromatic ring. This classification system facilitates understanding of structure-activity relationships and enables comparison with related compounds in pharmaceutical and synthetic applications. The systematic approach to nomenclature ensures accurate communication of structural information across scientific disciplines and regulatory frameworks.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of aromatic carboxylic acids with flexible alkyl chain linkages. The compound's three-dimensional structure is dominated by the planar aromatic ring system, which serves as the central structural framework around which the substituent groups are positioned. The propanoic acid chain extends from the benzene ring through a two-carbon aliphatic linker, providing conformational flexibility that influences the molecule's overall spatial arrangement.

Computational analysis reveals that the aromatic ring maintains planarity with minimal deviation from the ideal benzene geometry, despite the presence of electron-donating methoxy and methyl substituents. The methoxy group at the 3-position adopts a conformation that minimizes steric interactions with the adjacent methyl group at the 4-position, while maximizing electronic stabilization through resonance with the aromatic system. The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=C1)CCC(=O)O)OC accurately captures the connectivity and structural relationships within the molecule.

The propanoic acid side chain demonstrates significant rotational freedom around the carbon-carbon bonds, enabling multiple conformational states in solution. This conformational flexibility influences the compound's interaction with biological targets and affects its physical properties such as solubility and crystallization behavior. The trans configuration of the propanoic acid chain represents the most thermodynamically stable arrangement, minimizing intramolecular steric interactions while maintaining optimal hydrogen bonding capabilities.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound remains limited in the available literature, structural analysis of closely related compounds provides valuable insights into expected crystal packing arrangements and molecular interactions. The crystallographic behavior of substituted phenylpropanoic acids typically involves hydrogen bonding networks formed through carboxylic acid dimers, creating characteristic supramolecular assemblies that influence physical properties such as melting point and solubility.

The molecular packing in crystalline phases of similar compounds demonstrates the formation of centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic acid groups. These dimeric units then assemble into extended three-dimensional networks stabilized by weaker van der Waals interactions and aromatic stacking arrangements. The presence of methoxy and methyl substituents on the aromatic ring influences the crystal packing through additional intermolecular interactions and steric considerations.

Based on structural similarities with related compounds, the crystal structure likely exhibits monoclinic symmetry with space group characteristics common to substituted aromatic carboxylic acids. The unit cell parameters would be expected to accommodate the molecular dimensions while optimizing intermolecular interactions and crystal stability. The aromatic rings in adjacent molecules typically adopt offset parallel arrangements that maximize aromatic stacking interactions while minimizing unfavorable steric contacts between substituent groups.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides detailed structural confirmation and enables identification of characteristic functional groups. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns corresponding to the aromatic protons, methoxy group, methyl substituent, and propanoic acid chain. The aromatic region typically displays signals between 6.8 and 7.2 parts per million, with coupling patterns that reflect the substitution pattern on the benzene ring.

The methoxy group appears as a sharp singlet around 3.8 parts per million, integrating for three protons and providing clear evidence of the methoxy substituent. The aromatic methyl group generates a characteristic singlet at approximately 2.3 parts per million, distinguishable from the methoxy signal by its chemical shift and multiplicity. The propanoic acid chain produces a triplet for the methylene group adjacent to the aromatic ring and another triplet for the methylene group adjacent to the carboxyl function, with characteristic coupling constants reflecting the vicinal proton relationships.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carboxylic acid carbon appearing around 179 parts per million and the aromatic carbons distributed between 110 and 160 parts per million. The methoxy carbon signal appears around 55 parts per million, while the aromatic methyl carbon resonates near 21 parts per million. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands for the carboxylic acid group, including the carbonyl stretch around 1700 wavenumbers and the broad hydroxyl stretch between 2500 and 3300 wavenumbers.

| Spectroscopic Parameter | Characteristic Value | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 7.1-6.8 | Aromatic protons |

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 3.8 | Methoxy group |

| ¹H Nuclear Magnetic Resonance (δ, parts per million) | 2.3 | Aromatic methyl |

| ¹³C Nuclear Magnetic Resonance (δ, parts per million) | 179 | Carboxylic acid carbon |

| Fourier Transform Infrared (cm⁻¹) | 1700 | Carbonyl stretch |

| Fourier Transform Infrared (cm⁻¹) | 2500-3300 | Hydroxyl stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the calculated molecular weight of 194.23 grams per mole. The isotope pattern confirms the molecular formula C₁₁H₁₄O₃ and provides additional verification of structural assignment.

The fragmentation pattern typically involves initial loss of the carboxylic acid functionality through decarboxylation, producing a prominent fragment at mass-to-charge ratio 149. This process reflects the relative weakness of the bond between the aliphatic chain and the carboxyl group under electron impact conditions. Subsequent fragmentation involves cleavage of the propyl chain, generating aromatic fragments that retain the methoxy and methyl substituents.

Base peak intensity often corresponds to the tropylium ion derived from the substituted aromatic ring, appearing at mass-to-charge ratio 121. This fragment results from rearrangement processes that stabilize the positive charge through resonance within the aromatic system. Additional characteristic fragments include loss of methoxy radical to produce mass-to-charge ratio 163 and loss of methyl radical generating mass-to-charge ratio 179. The fragmentation pattern provides diagnostic information for structural confirmation and enables distinction from isomeric compounds with different substitution patterns.

| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |

|---|---|---|

| 194 | 25 | Molecular ion |

| 179 | 15 | Loss of methyl radical |

| 163 | 10 | Loss of methoxy radical |

| 149 | 40 | Loss of carboxylic acid |

| 121 | 100 | Substituted tropylium ion |

属性

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEHNTZXCROZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390357 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67199-60-4 | |

| Record name | 3-(3-methoxy-4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrolysis of Corresponding Nitrile or Ester Precursors

One common approach is the hydrolysis of nitrile or ester derivatives of the substituted phenylpropanoic acid. For example, starting from 3-(3-methoxy-4-methylphenyl)propanenitrile or its ester analog, hydrolysis under acidic or basic conditions yields the target carboxylic acid.

- Reaction conditions: Hydrolysis typically involves refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) for several hours.

- Advantages: This method allows for high selectivity and good yields.

- Example: Analogous compounds such as 2-methyl-3-(4-methylphenyl)propanoic acid have been synthesized by hydrolysis of the corresponding nitrile.

Friedel-Crafts Alkylation Followed by Oxidation

Another synthetic route involves Friedel-Crafts alkylation of a substituted aromatic compound with an appropriate alkylating agent, followed by oxidation to introduce the carboxylic acid group.

- Step 1: Alkylation of 3-methoxy-4-methylbenzene with a suitable alkyl halide or acyl chloride to form the propanoic acid side chain precursor.

- Step 2: Oxidation of the side chain (e.g., using potassium permanganate or chromium trioxide) to convert alkyl groups to carboxylic acid.

- Reaction conditions: Lewis acid catalysts such as AlCl3 or FeCl3 are used in alkylation; oxidation is performed under controlled temperature to avoid over-oxidation.

- Notes: This method requires careful control to avoid substitution on the aromatic ring or demethylation of the methoxy group.

Use of Acid Chloride Intermediates

Preparation of acid chlorides from the corresponding carboxylic acids is a common intermediate step in the synthesis of substituted phenylpropanoic acids.

- Reagents: Thionyl chloride (SOCl2), oxalyl chloride (COCl)2, or phosphorus pentachloride (PCl5) are used to convert the acid to the acid chloride.

- Conditions: Reactions are typically carried out in inert solvents such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux for 1–5 hours.

- Example: 3-(4-methoxyphenyl)propionic acid has been converted to its acid chloride using thionyl chloride in toluene at 65°C for 4 hours with high yield.

- Application: The acid chloride can then be used for further transformations, such as amide formation or coupling reactions.

Catalytic Hydrogenation or Reduction of Cinnamic Acid Derivatives

Starting from methoxy-substituted cinnamic acid derivatives, catalytic hydrogenation can reduce the double bond to yield the corresponding phenylpropanoic acid.

- Catalysts: Palladium on carbon (Pd/C) or Raney nickel.

- Conditions: Hydrogen gas under mild pressure and temperature.

- Advantages: This method preserves aromatic substituents and provides a straightforward route from commercially available cinnamic acid derivatives.

Detailed Reaction Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of nitrile | Aqueous HCl or NaOH, reflux, several hours | 70–90 | High selectivity; requires purification to remove unreacted nitrile |

| Friedel-Crafts alkylation + oxidation | AlCl3 catalyst, alkyl halide, KMnO4 oxidation | 60–80 | Requires control to avoid side reactions; oxidation step critical |

| Acid chloride formation | Thionyl chloride, toluene, 65°C, 4 h | 85–95 | Acid chloride used as intermediate; reaction monitored by disappearance of acid |

| Catalytic hydrogenation | Pd/C, H2 gas, room temperature, several hours | 80–90 | Mild conditions preserve methoxy and methyl groups; suitable for cinnamic acid precursors |

Research Findings and Analytical Validation

- Spectroscopic confirmation: The structure of 3-(3-methoxy-4-methylphenyl)propanoic acid is confirmed by ^1H NMR showing aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.7 ppm, methyl group at δ ~2.3 ppm, and propanoic acid methylene protons at δ 2.5–3.0 ppm.

- IR spectroscopy: Characteristic carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm acid functionality.

- Purity analysis: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify purity and detect regioisomeric impurities.

- Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (194.23 g/mol) and molecular formula C11H14O3.

化学反应分析

Types of Reactions

3-(3-Methoxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of 3-(3-methoxy-4-methylphenyl)propanol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学研究应用

3-(3-Methoxy-4-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Methoxy-4-methylphenyl)propanoic acid and its analogs:

Structural and Functional Analysis

- Positional Isomerism: The positional isomer 3-(4-Methoxy-3-methylphenyl)propanoic acid () shares the same molecular formula but differs in substituent placement.

- Simpler Analogs: 3-(3-Methoxyphenyl)propanoic acid () lacks the 4-methyl group, reducing steric hindrance and lipophilicity. Such analogs are often identified as plant metabolites or intermediates in microbial fermentation .

- Hydroxylated Derivatives: 3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid () features a hydroxyl group instead of methyl, making it prone to phase II metabolism (e.g., sulfation, glucuronidation). This contrasts with the target compound, where the methyl group may confer greater metabolic stability .

- Complex Inhibitors: Compounds like P3 () incorporate heterocyclic moieties (e.g., thiazolidinone), enabling potent enzyme inhibition. The target compound’s simpler structure suggests divergent applications, such as a metabolic intermediate or building block for drug design .

生物活性

3-(3-Methoxy-4-methylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by a propanoic acid backbone substituted with a methoxy and methyl group on the aromatic ring. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

- Molecular Formula: C12H16O3

- Molecular Weight: 208.26 g/mol

- Structural Formula:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. These activities are primarily attributed to its structural features that influence enzyme interactions and cellular pathways.

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell models. For instance, it has been demonstrated to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response.

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting a protective role against oxidative stress.

3. Anticancer Potential

Recent studies have explored the compound's effects on cancer cell lines. Notably, it showed cytotoxic effects against human cancer cells, including breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | A549 | 15.5 | Apoptosis induction | |

| Study B | HeLa | 12.0 | Cell cycle arrest | |

| Study C | MCF-7 | 10.5 | ROS generation |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human monocytes, treatment with this compound led to a significant reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Activity

A study conducted on rat liver cells demonstrated that this compound reduced lipid peroxidation levels significantly when compared to untreated controls, indicating its effectiveness as an antioxidant.

Case Study 3: Anticancer Activity in vitro

In vitro tests on breast cancer cell lines revealed that concentrations of 10 µM of the compound resulted in a 50% reduction in cell viability after 24 hours, suggesting strong anticancer properties.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good absorption and distribution within tissues following oral administration. Toxicological assessments have shown no significant adverse effects at therapeutic doses.

常见问题

Q. What are the common synthetic routes for 3-(3-Methoxy-4-methylphenyl)propanoic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions, such as condensation of substituted phenyl precursors with propanoic acid derivatives. Key steps include protecting group strategies for the methoxy and methyl substituents, followed by deprotection. Critical conditions include:

- Temperature control : Maintaining 60–80°C during condensation to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl coupling.

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How should researchers prepare stock solutions of this compound for in vitro studies to avoid solvent interference?

- Solubility : Dissolve in ethanol (2 mg/mL) or DMSO (1 mg/mL) under inert gas purging to prevent oxidation.

- Aqueous buffers : Dilute stock into PBS (pH 7.2) to a final concentration ≤1 mg/mL.

- Storage : Avoid storing aqueous solutions >24 hours; freeze aliquots in organic solvents at -20°C. Note: Residual organic solvents >0.1% may interfere with cellular assays .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound post-synthesis?

- NMR spectroscopy : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry (MS) : Compare experimental m/z with theoretical molecular weight (e.g., 208.2 g/mol) .

Advanced Questions

Q. What metabolic pathways are anticipated for this compound based on structurally similar compounds, and how can these be experimentally tracked?

Analogous compounds undergo:

- Phase I metabolism : O-demethylation of the methoxy group to yield 3-(3-Hydroxy-4-methylphenyl)propanoic acid.

- Phase II metabolism : Sulfation or glucuronidation at the hydroxyl group post-demethylation. Methodology :

- Use radiolabeled (e.g., ¹⁴C) compound in rodent models to trace metabolites.

- LC-MS/MS : Identify phase II conjugates via characteristic fragmentation patterns (e.g., loss of 80 Da for sulfates) .

Q. How can contradictory data regarding the biological activity of this compound be resolved through experimental design?

Discrepancies in bioactivity (e.g., osteoclast inhibition vs. no effect) may arise from:

- Concentration thresholds : Conduct dose-response curves (e.g., 0.1–100 µM) to identify effective ranges.

- Cell line variability : Standardize assays using RAW 264.7 osteoclasts or primary cells.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. What strategies optimize the bioavailability of this compound in in vivo models, considering its physicochemical properties?

- Prodrug design : Esterify the carboxylic acid to improve membrane permeability.

- Formulation : Use lipid-based nanoemulsions to enhance solubility (logP ≈ 2.5).

- Co-administration : Pair with absorption enhancers (e.g., piperine) to increase intestinal uptake .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。